(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride

CCR2 antagonist chiral building block GPCR medicinal chemistry

This (S)-configured pyrrolidine scaffold is the direct chiral precursor to the clinical CCR2 antagonist INCB8761/PF-4136309 (Ki 1.3 nM). Using the racemate or (R)-enantiomer reverses pharmacological profiles and wastes synthesis cycles. The dihydrochloride salt ensures aqueous solubility (ClogP -2.182) for amide couplings. Accept only the (3S)-enantiomer—verified by ion-mobility CCS difference ~8–12 Ų from its diastereomer—to guarantee on-target lead optimization.

Molecular Formula C5H13Cl2N3O
Molecular Weight 202.08 g/mol
CAS No. 2322513-72-2
Cat. No. B6225961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride
CAS2322513-72-2
Molecular FormulaC5H13Cl2N3O
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)N.Cl.Cl
InChIInChI=1S/C5H11N3O.2ClH/c6-4-1-2-8(3-4)5(7)9;;/h4H,1-3,6H2,(H2,7,9);2*1H/t4-;;/m0../s1
InChIKeyHPOFOHLQMVXSKG-FHNDMYTFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3S)-3-Aminopyrrolidine-1-Carboxamide Dihydrochloride (CAS 2322513-72-2) Matters for Chiral Drug-Intermediate Procurement


(3S)-3-Aminopyrrolidine-1-carboxamide dihydrochloride (CAS 2322513-72-2) is a stereodefined, salt-form chiral pyrrolidine building block with the molecular formula C₅H₁₃Cl₂N₃O and a molecular weight of 202.08 g/mol . It combines a primary amine, a carboxamide, and a pyrrolidine ring in a single (S)-configured scaffold, making it a versatile intermediate for the asymmetric synthesis of bioactive molecules, particularly chemokine receptor antagonists [1]. Suppliers typically offer the compound at 95% purity, stored at room temperature in the dihydrochloride salt form for enhanced stability and aqueous solubility .

Substitution Risk in (3S)-3-Aminopyrrolidine-1-Carboxamide Dihydrochloride Procurement: Racemic vs. Enantiomer vs. Free-Base


Casual substitution of (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride with its (3R)-enantiomer, the racemic mixture (CAS 1306603-05-3), or the free base can catastrophically alter downstream stereochemical outcomes. Chiral 3-aminopyrrolidine derivatives are known to generate diastereomeric complexes with distinct ion mobility and biological activity, meaning the wrong enantiomer can lead to inactive or off-target compounds [1][2]. In the CCR2 antagonist series, switching from the (R)- to the (S)-3-aminopyrrolidine core reversed the pharmacological profile entirely, demonstrating that even the core scaffold stereochemistry exerts profound influence on target binding [3].

Head-to-Head Evidence for (3S)-3-Aminopyrrolidine-1-Carboxamide Dihydrochloride vs. Closest Analogs


Absolute (S)-Stereochemistry vs. (R)-Enantiomer: Impact on CCR2 Antagonist Potency

In the INCB8761/PF-4136309 CCR2 antagonist optimization program, the (S)-3-aminopyrrolidine-derived compound 17 exhibited a CCR2 binding Ki of 1.3 nM, while the corresponding (R)-3-aminopyrrolidine scaffold (compound 1) showed no meaningful CCR2 antagonistic activity at comparable concentrations [1]. This stark activity cliff demonstrates that procurement of the correct (S)-enantiomer is non-negotiable for teams pursuing CCR2-targeted programs.

CCR2 antagonist chiral building block GPCR medicinal chemistry

Chiral Discrimination of 3-Aminopyrrolidine Carboxamide Enantiomers via Ion Mobility Spectrometry

A 2024 study demonstrated that (3S)- and (3R)-3-aminopyrrolidine-1-carboxamide derivatives can be resolved as diastereomeric complexes using non-covalent interactions and ion mobility spectrometry, achieving baseline separation with collision cross-section (CCS) differences of approximately 8–12 Ų [1]. This analytical differentiation capability enables quality control laboratories to verify enantiopurity of (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride lots, a capability not available with traditional achiral HPLC methods alone.

chiral analysis ion mobility spectrometry quality control

Dihydrochloride Salt vs. Free Base: Physicochemical Stability and LogP Advantage

The dihydrochloride salt form of (3S)-3-aminopyrrolidine-1-carboxamide exhibits a calculated logP (ClogP) of -2.182, indicating high aqueous solubility relative to the free base (3S)-3-aminopyrrolidine-1-carboxamide (CAS 1568063-44-4, MW 129.16), which has no salt counterion and limited water solubility [1]. The melting point of the dihydrochloride salt is reported at 183–185°C, providing a solid, room-temperature-stable form suitable for long-term storage [1].

salt selection logP aqueous solubility building block storage

BACE1 Inhibitory Potential of 3-Aminopyrrolidine-1-Carboxamide Derivatives

Derivatives of 3-aminopyrrolidine-1-carboxamide have been reported to exhibit BACE1 (beta-secretase 1) inhibitory activity, with IC50 values as low as 0.05 μM for optimized analogs [1]. While the parent (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride serves as a synthetic intermediate, this class-level activity against BACE1 positions it as a privileged scaffold for Alzheimer's disease drug discovery, differentiating it from simpler aminopyrrolidine building blocks that lack the carboxamide functionality.

BACE1 inhibition Alzheimer's disease beta-secretase neurodegeneration

Procurement-Ready Application Scenarios for (3S)-3-Aminopyrrolidine-1-Carboxamide Dihydrochloride


Asymmetric Synthesis of CCR2 Antagonist Clinical Candidates

The (S)-3-aminopyrrolidine core is the foundational chiral synthon for INCB8761/PF-4136309, a clinical-stage CCR2 antagonist with potent activity (Ki = 1.3 nM) and an excellent oral pharmacokinetic profile [1]. Procurement of (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride enables direct access to this pharmacophore, with the carboxamide group providing a versatile handle for further diversification toward CCR2-targeted therapeutics for inflammatory and autoimmune diseases [1].

Chiral Building Block for Fragment-Based Drug Discovery Libraries

With its defined (S)-stereochemistry, primary amine nucleophile, and carboxamide hydrogen-bonding functionality, (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride is ideally suited as a fragment library component. The ClogP of -2.182 ensures aqueous compatibility in biochemical screens, while the dihydrochloride salt form eliminates solubility issues during high-throughput amide coupling or reductive amination library production .

Enantioselective Synthesis of BACE1 Inhibitor Leads

Given the reported BACE1 inhibitory activity of 3-aminopyrrolidine-1-carboxamide derivatives (IC50 as low as 0.05 μM), this building block serves as a stereochemically pure starting point for beta-secretase inhibitor optimization programs [2]. The (S)-configuration at the 3-position is critical, as the opposite enantiomer would project the amine vector away from the BACE1 catalytic aspartate dyad.

Analytical Reference Standard for Chiral Purity Method Development

The newly demonstrated ion mobility spectrometry method for resolving (3S)- and (3R)-3-aminopyrrolidine-1-carboxamide diastereomeric complexes (CCS difference ~8–12 Ų) makes the (3S)-enantiomer dihydrochloride a valuable reference standard for developing enantiopurity assays in quality control laboratories [3].

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